molecular formula C14H18F3NO B1625381 4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine CAS No. 794500-99-5

4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine

Cat. No. B1625381
M. Wt: 273.29 g/mol
InChI Key: KQSOTECPELWSHB-UHFFFAOYSA-N
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Description

The compound “3-Methoxy-5-(trifluoromethyl)benzyl alcohol” is a laboratory chemical . It’s not recommended for food, drug, pesticide or biocidal product use .


Physical And Chemical Properties Analysis

The compound “3-Methoxy-5-(trifluoromethyl)benzyl alcohol” has a density of 1.565 g/mL at 25 °C . The related compound “2-(Trifluoromethyl)benzyl bromide” has a melting point of 34-35 °C, a boiling point of 72 °C (7.5 mmHg), and a density of 1.571 g/mL at 25 °C .

Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

The research by Pietra and Vitali (1972) explores the nucleophilic aromatic substitution reactions involving piperidine derivatives, providing insights into the reaction mechanisms and kinetics. This study is significant for understanding the chemical properties and reactions of piperidine derivatives, including those related to "4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine" (Pietra & Vitali, 1972).

Prokinetic Agents in Gastrointestinal Motility Disorders

Cisapride, a prokinetic agent facilitating gastrointestinal motility, is chemically related to metoclopramide but with distinct properties, highlighting the therapeutic potential of piperidine derivatives in treating gastrointestinal disorders (Wiseman & Faulds, 1994).

Antimicrobial Properties of Benzofuran Derivatives

The antimicrobial applications of benzofuran derivatives, with potential relevance to "4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine," are reviewed by Hiremathad et al. (2015). This highlights the compound's potential as a pharmacophore in developing new antimicrobial agents (Hiremathad et al., 2015).

Pharmacological Properties of Metoclopramide

The review by Pinder et al. (2012) on metoclopramide, a benzamide derivative with gastrointestinal motility-enhancing properties, may offer insights into similar pharmacological applications of piperidine derivatives, including "4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine" (Pinder et al., 2012).

Copper Catalyst Systems in C-N Bond Forming Cross-Coupling Reactions

The review by Kantam et al. (2013) on recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions, including aryl halides and arylboronic acids, could be relevant to the synthesis and applications of "4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine." This research underscores the compound's potential in the field of organic synthesis (Kantam et al., 2013).

Safety And Hazards

The compound “3-Methoxy-5-(trifluoromethyl)benzyl alcohol” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-[[3-methoxy-5-(trifluoromethyl)phenyl]methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO/c1-19-13-8-11(6-10-2-4-18-5-3-10)7-12(9-13)14(15,16)17/h7-10,18H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSOTECPELWSHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(F)(F)F)CC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10464538
Record name 4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine

CAS RN

794500-99-5
Record name 4-[[3-Methoxy-5-(trifluoromethyl)phenyl]methyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=794500-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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